2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
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Overview
Description
2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with a molecular formula of C27H23N3O6S and a molecular weight of 517.6 g/mol. This compound is known for its unique chemical structure, which includes a naphthoyl group, a carbohydrazonoyl group, and a benzenesulfonate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Naphthoyl Intermediate: The naphthoyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazonoyl Intermediate: The carbohydrazonoyl group is formed by reacting the naphthoyl intermediate with hydrazine hydrate under reflux conditions.
Coupling with the Phenyl Group: The phenyl group is introduced through a coupling reaction, where the carbohydrazonoyl intermediate reacts with a phenyl halide in the presence of a base such as potassium carbonate.
Introduction of the Methoxy and Acetylamino Groups: The methoxy and acetylamino groups are introduced through nucleophilic substitution reactions, where the phenyl intermediate reacts with methanol and acetic anhydride, respectively.
Formation of the Benzenesulfonate Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetylamino group can be hydrolyzed to an amino group using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of naphthyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of amino derivatives.
Scientific Research Applications
2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N3O6S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C27H23N3O6S/c1-18(31)29-23-10-12-24(13-11-23)37(33,34)36-26-15-19(7-14-25(26)35-2)17-28-30-27(32)22-9-8-20-5-3-4-6-21(20)16-22/h3-17H,1-2H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
ZNMWIEZYWYQUIH-OGLMXYFKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3)OC |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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